1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
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Overview
Description
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound with the molecular formula C10H9F4N and a molecular weight of 219.18 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves several steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can be compared with other similar compounds such as:
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone: This compound has a similar structure but differs in the presence of an ethanone group instead of a prop-2-enylamine group.
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-ynylamine: This compound contains a prop-2-ynylamine group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H9F4N |
---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2 |
InChI Key |
NWFDOKHJFRDVAD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
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